1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds .
Synthesis Analysis
Recent advances in trifluoromethylation involve carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, making its activation in organic synthesis a challenging task .Molecular Structure Analysis
The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and one other carbon atom. This group is often part of larger organic compounds .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .Scientific Research Applications
Heteroleptic Cyclometalated Iridium(III) Complexes
A series of heteroleptic Ir(III) metal complexes were synthesized using N-phenyl-substituted pyrazoles, aiming to achieve highly efficient, room-temperature blue phosphorescence. The research focused on the synthesis and characterization of these complexes, revealing insights into their structural and photophysical properties. The inclusion of fluorinated and trifluoromethyl groups in the pyrazole ligands contributed to the tuning of their photophysical characteristics, with implications for their application in blue phosphorescent emitters (Yang et al., 2005).
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles bearing additional functional groups have been synthesized as building blocks in medicinal chemistry. A developed synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, showcasing the compound's versatility in synthesizing fluorinated derivatives for potential applications in drug development (Surmont et al., 2011).
Functionalized Pyrazoles Synthesis
A method for synthesizing pyrazoles with a functionalized side chain attached to carbon 3 and varying substituents attached to carbon 5 was reported. This research demonstrates the versatility of the chloromethyl and trifluoromethyl groups in pyrazole synthesis, highlighting their importance in producing ligands with potential applications in catalysis and organic synthesis (Grotjahn et al., 2002).
Pyrazole Derivatives as Antimicrobial Agents
A series of pyrazole derivatives were synthesized and characterized for their potential antimicrobial activities. These compounds, incorporating trifluoromethyl groups, were evaluated for their efficacy against various bacterial and fungal strains, demonstrating the compound's relevance in the development of new antimicrobial agents (Bhat et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethyl group is known to be involved in various chemical reactions, including the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may influence pathways involving these intermediates.
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds , which could potentially impact the bioavailability of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole.
Result of Action
The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds . This suggests that the compound may have significant effects at the molecular and cellular level.
Action Environment
The trifluoromethyl group is known to enhance the stability of pharmaceutical compounds , suggesting that the compound may be relatively stable under various environmental conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(chloromethyl)-3-(trifluoromethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c6-3-11-2-1-4(10-11)5(7,8)9/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHFXOMRNRLMRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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